ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate
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Overview
Description
The compound “ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate” belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are a type of heterocyclic compounds that contain a thiazole ring fused with a pyrimidine ring . They are known for their wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory effects .
Molecular Structure Analysis
The molecular structure of thiazolopyrimidines is characterized by a thiazole ring fused with a pyrimidine ring . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .Scientific Research Applications
Synthesis of Novel Compounds
A variety of novel compounds have been synthesized using ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate or its derivatives as key intermediates. These compounds exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity : Novel benzo[4,5]thiazolo[1,2-a]pyrimidine-3-carboxylate derivatives were synthesized and evaluated as potential anticancer agents. Some of these compounds showed promising cytotoxicity against human breast adenocarcinoma cell lines, indicating their potential for cancer treatment (Nagarapu et al., 2013).
Antimicrobial Activity : The synthesis of thiazolopyrimidines and related compounds has been reported, with some showing significant antimicrobial activity. This highlights their potential in developing new antimicrobial agents (Sherif et al., 1993).
Supramolecular Architecture : Studies on the novel crystal structures of ethyl phosphonamidate and ethyl phosphonate derivatives of thiazolo[3,2-a]pyrimidine have contributed to the understanding of supramolecular architecture and the aromaticity of heterocyclic moieties (Pietrzak et al., 2018).
Apoptosis-Inducing Agents : Research into the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives has led to the discovery of new apoptosis-inducing agents for breast cancer. This represents a significant step forward in the search for more effective cancer therapeutics (Gad et al., 2020).
Mechanism of Action
Target of Action
Ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate, also known as ethyl 4-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate, is a derivative of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They are known to interact with various targets, including glutamate receptors and acetylcholinesterase .
Mode of Action
The compound’s interaction with its targets leads to a variety of effects. As a glutamate receptor antagonist, it can inhibit the action of glutamate, a major excitatory neurotransmitter in the nervous system . As an acetylcholinesterase inhibitor, it can increase the concentration of acetylcholine, a neurotransmitter involved in learning and memory, by preventing its breakdown .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. By inhibiting glutamate receptors, it can modulate synaptic transmission in the central nervous system . By inhibiting acetylcholinesterase, it can enhance cholinergic transmission, which could have potential implications in the treatment of neurodegenerative disorders like Alzheimer’s disease .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the biochemical pathways it affects. Potential effects could include modulation of neurotransmission and enhancement of cognitive function due to its interaction with glutamate receptors and acetylcholinesterase .
Properties
IUPAC Name |
ethyl 4-[(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-2-23-15(22)10-3-5-11(6-4-10)18-13(20)12-9-17-16-19(14(12)21)7-8-24-16/h3-6,9H,2,7-8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLLOKNHZCDLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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